REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].[C:7]([Cl:10])([Cl:9])=[CH2:8]>C(Cl)Cl>[Cl:9][C:7]([Cl:10])=[CH:8][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
ferric chloride
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)(Cl)Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained below 10°
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic solution was washed three times with 50-ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After being filtered
|
Type
|
ADDITION
|
Details
|
the solution was diluted with 50 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The diluted solution was washed twice with dilute aqueous potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
with water before being distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC(C(C)C)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 1.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |